molecular formula C17H28O12 B1331178 Tetraacid CAS No. 35638-19-8

Tetraacid

Cat. No. B1331178
CAS RN: 35638-19-8
M. Wt: 424.4 g/mol
InChI Key: KIGSIPUDIPIMRD-UHFFFAOYSA-N
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Description

Tetraacids are a class of compounds characterized by the presence of four carboxylic acid groups. These compounds are of interest due to their potential applications in various fields, including bioinorganic and bioorganic chemistry. Tetraacids, such as those derived from tetramic and tetronic acids, are known for their biological activities and have been utilized as scaffolds in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of tetraacid derivatives, particularly tetramic acid derivatives, has been explored through various methods. A novel approach involves the use of silver-catalyzed carbon dioxide incorporation into propargylic amines followed by intramolecular rearrangement. This method offers a conceptually new strategy for synthesizing tetramic acid derivatives under mild reaction conditions, which is advantageous over traditional methods that often require harsh conditions and highly functionalized starting materials .

Molecular Structure Analysis

The molecular structure of tetraacid derivatives can be complex and diverse. For instance, the molecular structure of meso-tetra(4-pyridyl)porphyrinatothallium(III) acetate has been determined through X-ray analysis, revealing an asymmetric pseudo-chelating acetato group coordinated to the thallium(III) atom. This structural information is crucial for understanding the properties and reactivity of such compounds .

Chemical Reactions Analysis

Tetraacid derivatives can participate in various chemical reactions, including those that lead to the formation of micelles and aggregates. The acid/base properties of these compounds are influenced by their molecular structure, as seen in the case of synthetic tetraacids studied through potentiometric titrations. The speciation of these compounds can be complex, with different protonated forms playing significant roles in their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraacids, such as acid/base behavior, solubility, and critical micelle concentrations, have been investigated using techniques like potentiometric titrations, tensiometer measurements, and UV spectroscopy. These studies have provided insights into the thermodynamic equilibrium models of tetraacids, revealing the importance of molecular weight and hydrophobicity in determining their properties. For example, the smallest tetraacid studied, BP1, showed that all protonated species play important roles in its speciation, while the most hydrophobic tetraacid, BP10, exhibited complicated micelle formation chemistry .

Scientific Research Applications

1. Mechanoluminescence and Aggregation-Enhanced Emission (AEE) of an In-MOF

  • Summary of Application : A water-stable In-MOF (Metal-Organic Framework), constructed based on a conformationally-flexible tetraacid linker, exhibits a significantly enhanced solid-state fluorescence quantum yield (ϕf) of 23% in comparison with that of the linker (ϕfca. 4%) .
  • Methods of Application/Experimental Procedures : The In-MOF is constructed based on a conformationally-flexible tetraacid linker . The application of external stimulus in the form of grinding of the In-MOF leads to a drastic enhancement by 29%, ϕf from 23 to 52% .
  • Results/Outcomes : The ground MOF particles exhibit aggregation behavior in the DMF–water solvent system with the emission further increasing up to 75% for the increase in the water fraction (fw) from 0 to 60% .

2. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films

  • Summary of Application : A new series of colorless polyimides (CPIs) with outstanding thermal properties and mechanical properties were fabricated by the copolymerization of a novel dianhydride and 4,4′- (hexafluoroisopropylidene)diphthalic anhydride (6FDA) with 2,2′-bistrifluoromethyl benzidine (TFDB) .
  • Methods of Application/Experimental Procedures : The novel dianhydride, 10-oxo-9-phenyl-9- (trifluoromethyl)-9,10-dihydroanthracene-2,3,6,7-tetraacid dianhydride (3FPODA), possessed a rigid semi-alicyclic structure, –CF3 and phenyl side groups, and an active carbonyl group .
  • Results/Outcomes : The glass transition temperatures (Tg) of the new CPIs improved from 330 °C to 377 °C, the coefficient of thermal expansion (CTE) decreased from 46 ppm/K to 24 ppm/K, and the tensile strength (TS), tensile modulus ™, and elongation at break (EB) increased from 84 MPa to 136 MPa, 3.2 GPa to 4.4 GPa, and 2.94% to 4.13% with the increasing amount of 3FPODA, respectively .

3. Biosynthetic Strategies for Tetramic Acid Formation

  • Summary of Application : Natural products bearing tetramic acid units as part of complex molecular architectures exhibit a broad range of potent biological activities . These compounds attract significant interest from both the biosynthetic and synthetic communities .
  • Methods of Application/Experimental Procedures : Biosynthetically, most of the tetramic acids are derived from hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries . Over 30 biosynthetic gene clusters (BGCs) involved in tetramate formation have been identified .
  • Results/Outcomes : Different biosynthetic strategies evolved in Nature to assemble this intriguing structural unit were characterized . This provides a systematic overview for the development of strategies for targeted tetramate genome mining and future applications of tetramate-forming biocatalysts for chemo-enzymatic synthesis .

4. Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms

  • Summary of Application : Tetramic acid (pyrrolidine-2,4-dione) compounds, isolated from a variety of marine and terrestrial organisms, have attracted considerable attention for their diverse, challenging structural complexity and promising bioactivities . In the past decade, marine-derived microorganisms have become great repositories of novel tetramic acids .
  • Methods of Application/Experimental Procedures : Secondary metabolites bearing a tetramic acid motif have been isolated from various terrestrial and marine species, such as bacteria, actinobacteria, cyanobacteria, fungi, and sponges . The tetramic acid scaffold can be modified by unusual and intricate substituents to form complex, diverse chemical structures with multiple stereogenic centers .
  • Results/Outcomes : An increasing number of tetramic acid products have shown a remarkable diversity of bioactivities, including antitumor, antibacterial, antifungal, and antiviral activities . Due to their intricate structures and potent biological activity, natural tetramic acids have attracted a great deal of attention for their biosynthesis mechanisms, medicinal potential, and chemical synthesis in the biological, chemical, and pharmaceutical fields .

5. Total Synthesis of Tetramic Acid-Containing Natural Products

  • Summary of Application : The total synthesis of tetramic acid-containing natural products has been a topic of considerable interest due to their diverse and potent biological activities .
  • Methods of Application/Experimental Procedures : The total synthesis involves a series of chemical reactions to construct the tetramic acid core and the associated complex molecular architectures .
  • Results/Outcomes : The successful total synthesis of these natural products provides valuable insights into their structure-activity relationships and potential applications in medicinal chemistry .

6. Biological Activities of Tetramic Acids from Marine-Derived Microorganisms

  • Summary of Application : Tetramic acid compounds, isolated from a variety of marine and terrestrial organisms, have attracted considerable attention for their diverse, challenging structural complexity and promising bioactivities . Marine-derived microorganisms have become great repositories of novel tetramic acids .
  • Methods of Application/Experimental Procedures : Secondary metabolites bearing a tetramic acid motif have been isolated from various terrestrial and marine species, such as bacteria, actinobacteria, cyanobacteria, fungi, and sponges . The tetramic acid scaffold can be modified by unusual and intricate substituents to form complex, diverse chemical structures with multiple stereogenic centers .
  • Results/Outcomes : An increasing number of tetramic acid products have shown a remarkable diversity of bioactivities, including antitumor, antibacterial, antifungal, and antiviral activities . Due to their intricate structures and potent biological activity, natural tetramic acids have attracted a great deal of attention for their biosynthesis mechanisms, medicinal potential, and chemical synthesis in the biological, chemical, and pharmaceutical fields .

Safety And Hazards

Tetraacid, like other chemicals, can pose safety hazards. For instance, ethylenediaminetetraacetic acid (EDTA) can cause serious eye irritation and may be harmful if inhaled .

Future Directions

Tetraacid’s unique chemical structure makes it a versatile building block for the synthesis of various materials, ranging from polymers to organic crystals. Its ability to bind various metals can be leveraged in future applications .

properties

IUPAC Name

3-[3-(2-carboxyethoxy)-2,2-bis(2-carboxyethoxymethyl)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O12/c18-13(19)1-5-26-9-17(10-27-6-2-14(20)21,11-28-7-3-15(22)23)12-29-8-4-16(24)25/h1-12H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGSIPUDIPIMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957027
Record name 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-Carboxyethoxy)-2,2-bis(2-carboxyethoxymethyl)propoxy]propanoic acid

CAS RN

35638-19-8
Record name NSC80081
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Record name 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraacid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,630
Citations
S Seth, G Savitha, JN Moorthy - Inorganic Chemistry, 2015 - ACS Publications
A semirigid tetraacid linker H 4 L functionalized with 1,2,3-triazole was rationally designed and synthesized to access nitrogen-rich MOFs for selective adsorption of CO 2 . The cadmium …
Number of citations: 47 pubs.acs.org
S Jindal, VK Maka, G Anjum… - ACS Applied Nano …, 2021 - ACS Publications
A fluorescent 4-connecting bisimidazole-tetraacid linker endowed with anthracene as the bulged core, that is, H 4 ANTBI, was rationally designed to access a metal–organic layered …
Number of citations: 15 pubs.acs.org
S Jindal, G Anjum, VK Maka, JN Moorthy - Nanoscale, 2021 - pubs.rsc.org
… Accordingly, we designed a tetraacid organic linker based … Third, the tetraacid linker could be expected to lead to stable In… by the self-assembly of the tetraacid linker H 4 DPF with In 3+ …
Number of citations: 9 pubs.rsc.org
X Ren, W Yu, Z Zhang, N Xia, G Fu, X Lu… - Colloids and Surfaces A …, 2011 - Elsevier
In the work we report the formation of fluorescent organogels in toluene of a complex of perylenetetracarboxylic tetraacid (PTCTA) with four cationic surfactants. We found that the gel …
Number of citations: 17 www.sciencedirect.com
S Seth, G Savitha, JN Moorthy - Crystal Growth & Design, 2018 - ACS Publications
… The main objective of this investigation was to increase the coordination flexibility of the tetraacid linker and explore the accessibility of porous MOFs. Given that the carboxylate …
Number of citations: 12 pubs.acs.org
A Knudsen, EL Nordgård, O Diou… - Journal of dispersion …, 2012 - Taylor & Francis
Precipitation of naphthenate salts is normally a problem in the processing of acidic crude oils. In this study, the goal was to find suitable methods to investigate the interfacial reaction …
Number of citations: 12 www.tandfonline.com
AMD Hanneseth, C Selsbak… - Journal of dispersion …, 2010 - Taylor & Francis
… In this article, we report on the chemistry of the C80-tetraacids as an emulsion stabilizer and also on the role this acid has in mixed monoacid-tetraacid systems. The study focuses on …
Number of citations: 9 www.tandfonline.com
XY Liu, MS Zhan, YX Shen… - Journal of Applied …, 2011 - Wiley Online Library
In this research, a new flexible polyimide (PI) foams was successfully prepared and characterized based on precursor powder foaming. This foams were derived from 3,3',4,4'‒…
Number of citations: 8 onlinelibrary.wiley.com
H Zhou, H Dang, JH Yi, A Nanci… - Journal of the …, 2007 - ACS Publications
… for short tetraacid 2 and Kagomé motif III for long tetraacid 4, whereas the two motifs are closely similar in energy for intermediate tetraacid 3. … 2D crystallization of tetraacid 3 is frustrated, …
Number of citations: 179 pubs.acs.org
JC Adrian Jr, CS Wilcox - Journal of the American Chemical …, 1989 - ACS Publications
… of tetraester 9 provided the tetraacid 1 [recrystallized … Interestingly, the corresponding process in tetraacid 1 was only … diminished rotation rates for the tetraacid in less polar solvents. In …
Number of citations: 253 pubs.acs.org

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